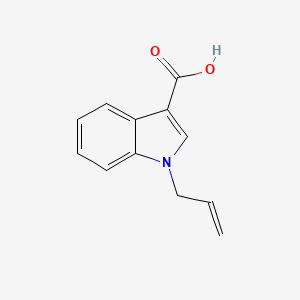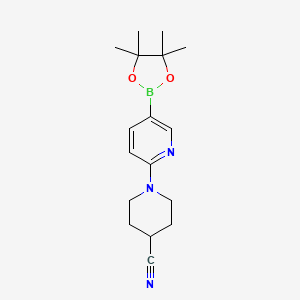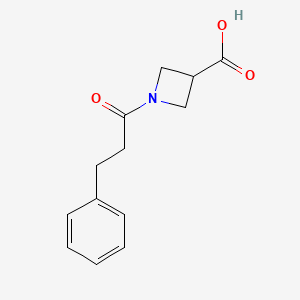![molecular formula C9H10FNO B1532802 7-fluoro-3-méthyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 61382-42-1](/img/structure/B1532802.png)
7-fluoro-3-méthyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Vue d'ensemble
Description
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the CAS Number: 61382-42-1 . It has a molecular weight of 167.18 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 167.18 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été reconnu pour ses propriétés antimicrobiennes. Les composés contenant l’atome de fluor, comme la “7-fluoro-3-méthyl-3,4-dihydro-2H-benzo[b][1,4]oxazine”, ont été trouvés posséder une activité antimicrobienne plus forte que ceux avec des atomes de chlore ou de brome .
Propriétés anticancéreuses
Les dérivés de la 1,4-benzoxazine, y compris le composé en question, ont montré un potentiel dans les applications anticancéreuses. Ils ont fait partie de la recherche en chimie synthétique et médicinale en raison de leurs activités biologiques .
Applications antithrombotiques
Le composé a été associé à des activités antithrombotiques, ce qui pourrait le rendre précieux dans le développement de traitements pour les troubles de la coagulation sanguine .
Effets anticonvulsivants
La recherche a indiqué que les composés de la 1,4-benzoxazine peuvent avoir des effets anticonvulsivants, suggérant une application possible dans le traitement des troubles convulsifs .
Antagonistes des récepteurs de la sérotonine
Ces composés ont été étudiés comme antagonistes des récepteurs 5-HT6, ce qui pourrait avoir des implications dans le traitement de divers troubles neurologiques .
Ouvreurs de canaux potassiques
Ils ont également été identifiés comme des ouvreurs de canaux potassiques sélectifs de la vessie, ce qui pourrait être utile dans les conditions urologiques .
Agonistes de la dopamine
En tant qu’agonistes de la dopamine, ces composés peuvent avoir des applications dans le traitement de maladies comme la maladie de Parkinson .
Inhibiteurs de la PI3Kinase
Le composé a été étudié comme inhibiteur de la PI3Kinase, ce qui est important dans la recherche et les stratégies de traitement du cancer .
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P264, P270, P301+P312, and P330 , which involve washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .
Propriétés
IUPAC Name |
7-fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWNORIHOSLHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737623 | |
| Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-42-1 | |
| Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)









![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)
